molecular formula C15H12O4 B1331885 5-Formyl-2-methoxyphenyl benzoate CAS No. 53440-24-7

5-Formyl-2-methoxyphenyl benzoate

Cat. No. B1331885
CAS RN: 53440-24-7
M. Wt: 256.25 g/mol
InChI Key: RJJVLEKYAOMQEW-UHFFFAOYSA-N
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Description

5-Formyl-2-methoxyphenyl benzoate is a chemical compound that serves as an important intermediate in the synthesis of various organic molecules. It is particularly significant in the production of bisbibenzyls, a class of natural products known for their diverse biological activities. The compound features a formyl group and a methoxy group attached to a phenyl ring, which is further esterified with benzoic acid.

Synthesis Analysis

The synthesis of 5-Formyl-2-methoxyphenyl benzoate involves a condensation reaction starting from methyl 4-bromobenzoate and iso-vanilline. The optimization of reaction conditions, such as the choice of catalyst and condensing agents, is crucial for achieving high yields. Cupric oxide has been identified as an effective catalyst, while a combination of calcium carbonate and potassium carbonate serves as the best condensing agent. The optimal material ratio for the reactants and catalysts has been established, and the reaction time is approximately 16 hours to complete the synthesis .

Molecular Structure Analysis

Although the provided data does not include direct information about the molecular structure of 5-Formyl-2-methoxyphenyl benzoate, related compounds have been characterized using techniques such as Fourier-transform infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and X-ray powder diffraction. For instance, a solvated organic compound with a similar structure was found to have a triclinic geometry with specific unit cell parameters . These techniques are essential for confirming the structure of synthesized compounds, including 5-Formyl-2-methoxyphenyl benzoate.

Chemical Reactions Analysis

The formyl group in 5-Formyl-2-methoxyphenyl benzoate is a reactive functional group that can participate in various chemical reactions, such as the formation of Schiff bases or undergoing reduction. The methoxy group can also influence the reactivity of the compound, although specific reactions involving 5-Formyl-2-methoxyphenyl benzoate are not detailed in the provided data.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Formyl-2-methoxyphenyl benzoate, such as melting point, boiling point, solubility, and stability, are important for its handling and application in chemical synthesis. While the provided data does not include these details, such properties can typically be inferred from the functional groups present in the molecule and can be determined experimentally through various analytical techniques.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis in Organic Chemistry : 5-Formyl-2-methoxyphenyl benzoate is used as an important intermediate in the synthesis of bisbibenzyls, a series of natural products with versatile biological activities. In a study, this compound was synthesized from methyl 4-bromobenzoate and iso-vanilline using a condensation reaction, highlighting its significance in organic synthesis processes (Lou Hong-xiang, 2012).

Applications in Materials Science

  • Photophysical Properties in Luminescence : In a study on the photophysical properties of certain compounds, it was noted that introducing methoxy groups, similar to those in 5-Formyl-2-methoxyphenyl benzoate, can significantly impact the luminescence properties of these materials, suggesting potential applications in materials science and engineering (Soyeon Kim et al., 2021).

Biological and Medical Research

  • Inhibition of Tubulin Polymerization : A study found that methoxy-substituted compounds like 5-Formyl-2-methoxyphenyl benzoate inhibit tubulin polymerization, a crucial process in cell division. This suggests potential applications in cancer research and treatment, as tubulin inhibitors are a class of compounds that can disrupt cell division in cancer cells (R. Gastpar et al., 1998).

properties

IUPAC Name

(5-formyl-2-methoxyphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-18-13-8-7-11(10-16)9-14(13)19-15(17)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJVLEKYAOMQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359313
Record name 5-formyl-2-methoxyphenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Formyl-2-methoxyphenyl benzoate

CAS RN

53440-24-7
Record name 5-formyl-2-methoxyphenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred suspension of 3-hydroxy-4-methoxybenzaldehyde (50 g) in water (200 mL) at between 0° and 5° C. is treated dropwise with an aqueous solution of sodium hydroxide (200 mL; 20% w/v), followed at between 0° and 5° C. by benzoyl chloride (38 mL). The reaction mixture is stirred at between 0° and 5° C. for 1 hour and then it is allowed to warm to room temperature and is stirred for a further period of 2 hours. The resulting solution is extracted with dichloromethane (2×200 mL) and the combined extract is washed with water (200 mL), dried over magnesium sulfate and concentrated, to give 2-methoxy-5-formylphenyl benzoate (35.2 g), m.p. 70°-72° C.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
38 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NM O'Boyle, LM Greene, NO Keely, S Wang… - European journal of …, 2013 - Elsevier
The synthesis and biochemical activities of novel water-soluble β-lactam analogues of combretastatin A-4 are described. The first series of compounds investigated, β-lactam phosphate …
Number of citations: 27 www.sciencedirect.com

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